4-氟-4-脱氧-D-半乳吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

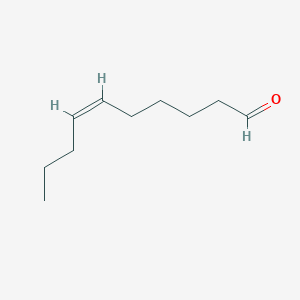

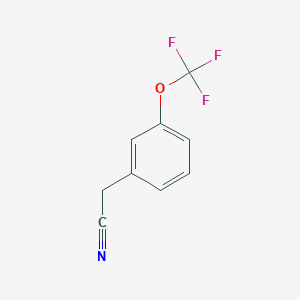

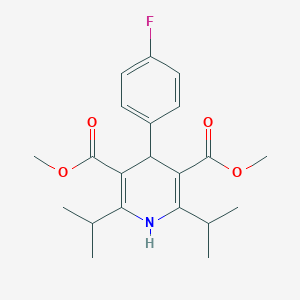

4-Fluoro-4-deoxy-D-galactopyranose is a specialty product used in proteomics research . It has a molecular formula of C6H11FO5 and a molecular weight of 182.15 .

Synthesis Analysis

A method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose by fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride was found . Another synthesis method involves the reaction of 1,6:2,3-dianhydro-β-D-talopyranose 14 with DAST to give 1,6:2,3-dianhydro-4-deoxy-4-fluoro-β-D-talopyranose (30) with retention of the configuration at C-4 .Molecular Structure Analysis

The 4-Fluoro-4-deoxy-D-galactopyranose molecule contains a total of 23 bonds. There are 12 non-H bonds, 1 rotatable bond, 1 six-membered ring, 4 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

4-Fluoro-4-deoxy-D-galactopyranose has a molecular weight of 182.147 Da and a monoisotopic mass of 182.059052 Da . It contains a total of 23 atoms; 11 Hydrogen atoms, 6 Carbon atoms, 5 Oxygen atoms, and 1 Fluorine atom .科学研究应用

Synthesis of Diosgenyl β-d-Glycosaminosides

4-Fluoro-4-deoxy-D-galactopyranose is used in the synthesis of diosgenyl β-d-glycosaminosides . These glycosides possess a 2-amino group, which creates great possibilities for further modifications . Diosgenyl β-d-glycosaminosides are semisynthetic saponins with proven antimicrobial and antitumor activity .

Antimicrobial Activity

Diosgenyl β-d-glycosaminosides, synthesized using 4-Fluoro-4-deoxy-D-galactopyranose, have shown significant antimicrobial activity . This makes them very promising candidates for use as an antifungal or antibacterial drug .

Antitumor Activity

In addition to their antimicrobial properties, diosgenyl β-d-glycosaminosides also exhibit antitumor activity . This suggests potential applications in cancer treatment .

Synthesis of 4-deoxy-4-fluoroglucosaminides

4-Fluoro-4-deoxy-D-galactopyranose is used in the synthesis of 4-deoxy-4-fluoroglucosaminides . A convenient method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose by fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride was found .

Synthesis of Methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-β-D-glucosaminide

The 4-deoxy-4-fluoroglucosaminides synthesized using 4-Fluoro-4-deoxy-D-galactopyranose can be further used as a glycosyl donor in the synthesis of methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-β-D-glucosaminide .

Chemical Modifications

The 2-amino group in diosgenyl β-d-glycosaminosides provides great possibilities for further modifications . These include N-acyl, N-alkyl, N,N-dialkyl, N-cinnamoyl, 2-ureido and 2-thiosemicarbazonyl derivatives of diosgenyl β-d-glycosaminosides .

作用机制

The invention features methods of inhibiting cell migration, cell proliferation or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose or 2-acetamido- 2-deoxy-1,4,6-tri-O-acetyl-3-deoxy-3-fluoro-D-glucopyranos- e in an amount sufficient to inhibit cell migration, proliferation or differentiation .

安全和危害

未来方向

Fluorinated N-acetylglucosamines, such as 4-Fluoro-4-deoxy-D-galactopyranose, have potential applications in inhibiting inflammation in tissues, and could be used in the treatment of conditions such as chronic inflammation, acute inflammation, cutaneous inflammation, psoriasis, inflammatory bowel disease, colitis, or Crohn’s disease .

属性

IUPAC Name |

(3R,4R,5R,6R)-5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHYONSINSKFAH-SVZMEOIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4-deoxy-D-galactopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)

![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)